molecular formula C21H30O5 B1234305 16,18-DH-Doca CAS No. 42280-41-1

16,18-DH-Doca

Cat. No.: B1234305
CAS No.: 42280-41-1
M. Wt: 362.5 g/mol
InChI Key: LQDWRDKUGCBNNG-ZCFNEMSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16,18-Dihydroxydesoxycorticosterone, commonly referred to as 16,18-DH-Doca, is a steroid compound with the molecular formula C21H30O5. It consists of 30 hydrogen atoms, 21 carbon atoms, and 5 oxygen atoms . This compound is a derivative of desoxycorticosterone, a naturally occurring steroid hormone involved in the regulation of electrolyte and water balance in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16,18-Dihydroxydesoxycorticosterone typically involves multi-step organic reactions starting from desoxycorticosterone. The process includes hydroxylation reactions at the 16th and 18th positions of the steroid backbone. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions to achieve selective hydroxylation.

Industrial Production Methods

Industrial production of 16,18-Dihydroxydesoxycorticosterone may involve biotechnological approaches using microbial biotransformation. Specific strains of microorganisms are employed to introduce hydroxyl groups at the desired positions on the steroid nucleus. This method is advantageous due to its selectivity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

16,18-Dihydroxydesoxycorticosterone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation; amines for amination reactions.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, halogenated steroids, and amino-steroids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

16,18-Dihydroxydesoxycorticosterone has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its role in cellular processes and its interaction with steroid receptors.

    Medicine: Investigated for its potential therapeutic effects in treating conditions related to electrolyte imbalance and hypertension.

    Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical tool in research laboratories.

Comparison with Similar Compounds

16,18-Dihydroxydesoxycorticosterone can be compared with other similar steroid compounds such as:

    Desoxycorticosterone: The parent compound, which lacks the hydroxyl groups at the 16th and 18th positions.

    Corticosterone: Another steroid hormone involved in stress response and immune regulation.

    Aldosterone: A mineralocorticoid hormone with a similar role in electrolyte balance but with different structural features.

The uniqueness of 16,18-Dihydroxydesoxycorticosterone lies in its specific hydroxylation pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

CAS No.

42280-41-1

Molecular Formula

C21H30O5

Molecular Weight

362.5 g/mol

IUPAC Name

(8R,9S,10R,13R,14S,16R,17R)-16-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O5/c1-20-6-4-13(24)8-12(20)2-3-14-15(20)5-7-21(11-23)16(14)9-17(25)19(21)18(26)10-22/h8,14-17,19,22-23,25H,2-7,9-11H2,1H3/t14-,15+,16+,17-,19-,20+,21-/m1/s1

InChI Key

LQDWRDKUGCBNNG-ZCFNEMSWSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4C(=O)CO)O)CO

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@@H]4C(=O)CO)O)CO

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4C(=O)CO)O)CO

Synonyms

16 alpha,18-dihydroxydeoxycorticosterone
16,18-DH-DOCA
16,18-dihydroxydesoxycorticosterone

Origin of Product

United States

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